molecular formula C17H17NO6 B8337775 Methyl 3-benzyloxy-5-methoxy-4-nitrophenylacetate

Methyl 3-benzyloxy-5-methoxy-4-nitrophenylacetate

Cat. No. B8337775
M. Wt: 331.32 g/mol
InChI Key: QMYKNHKITJIHMS-UHFFFAOYSA-N
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Patent
US07157487B2

Procedure details

Sodium hydride (918 mg, 23.0 mmol) was added to benzyl alcohol (30 ml) in portions. After vigorous evolution of a hydrogen gas stopped, a solution of 3-fluoro-5-methoxy-4-nitrophenylacetic acid (2.63 g, 11.5 mmol) in benzyl alcohol (20 ml) was added to the reaction mixture. After stirring at 50° C. for 15 hours, the reaction mixture was cooled. To the mixture was added 1N NaOH (100 ml), followed by extraction with ether (200 ml). After addition of 1N HCl to the water layer, the mixture was extracted with ether (2×200 ml). The extract was dried over anhydrous magnesium sulfate and then, distilled under reduced pressure to remove the solvent, whereby a pale yellow oil was obtained. Methanol (50 ml) and concentrated sulfuric acid (0.5 ml) were added to the resulting oil and the mixture was heated and refluxed for 4 hours under stirring. The reaction mixture was then cooled to room temperature. After addition of a saturated aqueous solution of sodium bicarbonate for neutralization, the mixture was extracted with chloroform (2×250 ml). The extract was dried over anhydrous magnesium sulfate and then distilled under reduced pressure to remove the solvent. The residue was purified by chromatography on a silica gel column, whereby from chloroform eluate solutions, the title compound (2.77 g, 61%) was obtained as a yellow oil.
Quantity
918 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-fluoro-5-methoxy-4-nitrophenylacetic acid
Quantity
2.63 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.5 mL
Type
reactant
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Six
Yield
61%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[H][H].F[C:6]1[CH:7]=[C:8]([CH2:17][C:18]([OH:20])=[O:19])[CH:9]=[C:10]([O:15][CH3:16])[C:11]=1[N+:12]([O-:14])=[O:13].[OH-].[Na+].S(=O)(=O)(O)O.[C:28](=O)(O)[O-].[Na+].[CH2:33]([OH:40])[C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1>CO>[CH2:33]([O:40][C:6]1[CH:7]=[C:8]([CH2:17][C:18]([O:20][CH3:28])=[O:19])[CH:9]=[C:10]([O:15][CH3:16])[C:11]=1[N+:12]([O-:14])=[O:13])[C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1 |f:0.1,4.5,7.8|

Inputs

Step One
Name
Quantity
918 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
30 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
3-fluoro-5-methoxy-4-nitrophenylacetic acid
Quantity
2.63 g
Type
reactant
Smiles
FC=1C=C(C=C(C1[N+](=O)[O-])OC)CC(=O)O
Name
Quantity
20 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Six
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
After stirring at 50° C. for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ether (200 ml)
ADDITION
Type
ADDITION
Details
After addition of 1N HCl to the water layer
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether (2×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent, whereby a pale yellow oil
CUSTOM
Type
CUSTOM
Details
was obtained
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 4 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
under stirring
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform (2×250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on a silica gel column, whereby from chloroform eluate solutions

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=C(C1[N+](=O)[O-])OC)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.77 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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